molecular formula C9H9NO2S B1321485 6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one CAS No. 443955-31-5

6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No. B1321485
Key on ui cas rn: 443955-31-5
M. Wt: 195.24 g/mol
InChI Key: FDHINJNZZCOWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08242275B2

Procedure details

6-Hydroxymethyl-4H-benzo[1,4]thiazin-3-one. To a 0° C. suspension of 3-oxo-3,4-dihydro-2H-benzo[1,4]thiazine-6-carboxylic acid (400 mg, 2 mmol) in THF (19 mL) was added Et3N (0.32 mL, 2 mmol) and the resulting solution was treated with iso-butylchloroformate (0.3 mL, 2 mmol). The resulting suspension was stirred at 0° C. for 2 h, filtered and the solid was washed with THF. The filtrate was cooled to 0° C., treated with NaBH4 (150 mg, 4.3 mmol) and slowly treated with H2O (10 mL). The resulting suspension was warmed to RT and stirred for 18 h. The suspension was neutralized using 1 N HCl and diluted with H2O (100 mL). The organic layer was extracted with EtOAc (3×200 mL). The combined organic layers were dried (MgSO4), filtered and concentrated. The resulting residue was purified on SiO2 (0-10% CH3OH/CH2Cl2) to provide 330 mg (89%) of the title compound as a white solid. MS (ESI): exact mass calculated for C9H9NO2S, 195.04; m/z found, 196.1 [M+H]+. 1H NMR (500 MHz, CD3OD): 7.26 (d, J=7.9, 1H), 7.01-6.98 (m, 2H), 4.55 (s, 2H), 3.40 (s, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Name
Quantity
19 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.32 mL
Type
reactant
Reaction Step Three
Quantity
0.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
150 mg
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven
Name
Quantity
10 mL
Type
solvent
Reaction Step Eight
Yield
89%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]2[S:11][CH2:10][C:9](=[O:12])[NH:8][C:7]=2[CH:13]=1.O=C1NC2C=C(C(O)=O)C=CC=2SC1.CCN(CC)CC.C(OC(Cl)=O)C(C)C.[BH4-].[Na+].Cl>C1COCC1.O>[O:12]=[C:9]1[NH:8][C:7]2[CH:13]=[C:3]([CH:2]=[O:1])[CH:4]=[CH:5][C:6]=2[S:11][CH2:10]1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC=1C=CC2=C(NC(CS2)=O)C1
Step Two
Name
Quantity
400 mg
Type
reactant
Smiles
O=C1CSC2=C(N1)C=C(C=C2)C(=O)O
Name
Quantity
19 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.32 mL
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C(C)C)OC(=O)Cl
Step Five
Name
Quantity
150 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid was washed with THF
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was warmed to RT
STIRRING
Type
STIRRING
Details
stirred for 18 h
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with EtOAc (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified on SiO2 (0-10% CH3OH/CH2Cl2)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C1CSC2=C(N1)C=C(C=C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 330 mg
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.